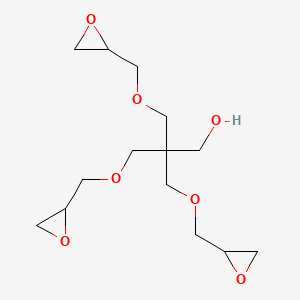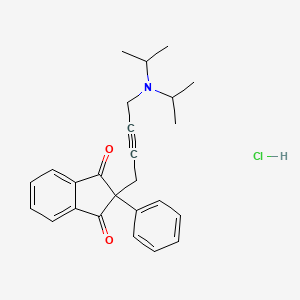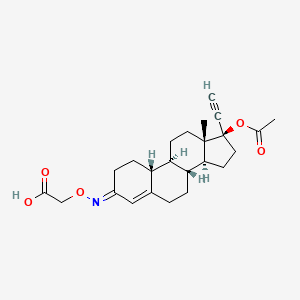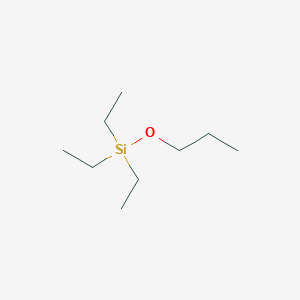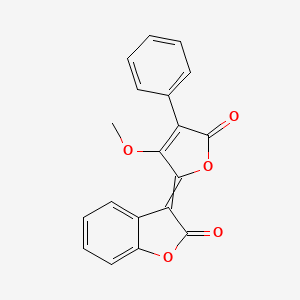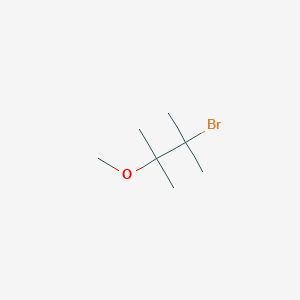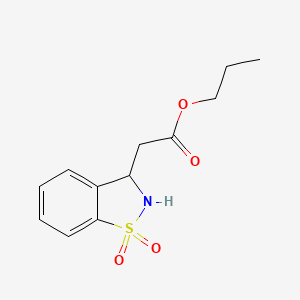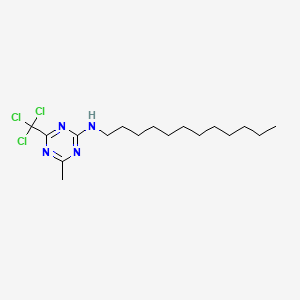
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with a dodecyl chain, a methyl group, and a trichloromethyl group, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available imidates, guanidines, and amides or aldehydes.
Base-Mediated Synthesis: Cesium carbonate is used as the base in a three-component reaction to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for other chemicals.
Uniqueness
1,3,5-Triazin-2-amine, N-dodecyl-4-methyl-6-(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long dodecyl chain enhances its hydrophobicity, making it more effective in disrupting microbial cell membranes compared to other triazine derivatives.
Propiedades
Número CAS |
24803-56-3 |
|---|---|
Fórmula molecular |
C17H29Cl3N4 |
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
N-dodecyl-4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H29Cl3N4/c1-3-4-5-6-7-8-9-10-11-12-13-21-16-23-14(2)22-15(24-16)17(18,19)20/h3-13H2,1-2H3,(H,21,22,23,24) |
Clave InChI |
HSDGYDZNUHMDIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




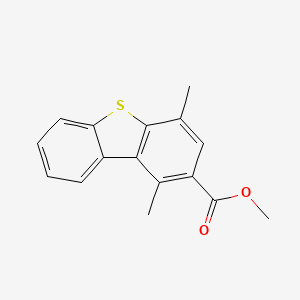
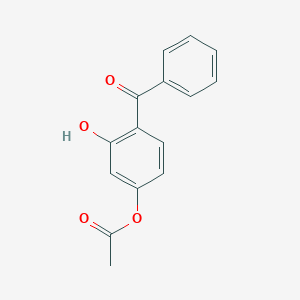
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
